5-bromo-N-[4-(propanoylamino)phenyl]furan-2-carboxamide
Description
5-bromo-N-[4-(propanoylamino)phenyl]furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a bromine atom at the 5-position of the furan ring and a propanoylamino group attached to the phenyl ring
Properties
IUPAC Name |
5-bromo-N-[4-(propanoylamino)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c1-2-13(18)16-9-3-5-10(6-4-9)17-14(19)11-7-8-12(15)20-11/h3-8H,2H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMAQIQTRANVQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(propanoylamino)phenyl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Bromination: The furan ring is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Amidation: The brominated furan is then reacted with 4-aminophenylpropanamide under appropriate conditions to form the desired compound.
The reaction conditions for these steps may vary, but typically involve the use of solvents such as dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for bromination and amidation steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[4-(propanoylamino)phenyl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The bromine atom can also participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, solvents like ethanol or acetonitrile, and catalysts such as palladium or copper.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted furan derivatives, while coupling reactions can produce biaryl or aryl-alkene compounds.
Scientific Research Applications
5-bromo-N-[4-(propanoylamino)phenyl]furan-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the biological activity of furan derivatives, including their potential as antimicrobial or anticancer agents.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(propanoylamino)phenyl]furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: Similar in structure but with a thiophene ring instead of a furan ring.
5-bromo-N-[4-(propionylamino)phenyl]-2-furamide: Similar in structure but with slight variations in the functional groups attached to the furan ring.
Uniqueness
5-bromo-N-[4-(propanoylamino)phenyl]furan-2-carboxamide is unique due to its specific combination of functional groups and the presence of a bromine atom at the 5-position of the furan ring. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
